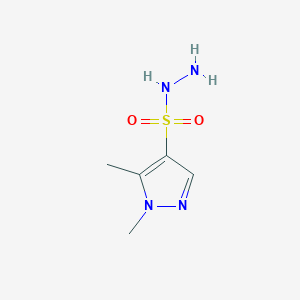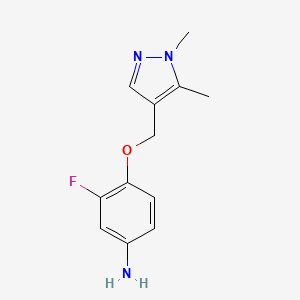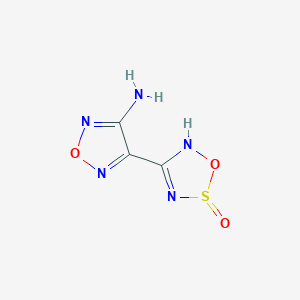![molecular formula C18H18N2O4 B7762827 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid](/img/structure/B7762827.png)
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of benzoylamino groups attached to a butanoic acid backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzoic acid with benzoyl chloride, followed by the coupling of the resulting intermediate with butanoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral properties.
Medicine: Research has shown its potential as an antiadenoviral agent, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid exerts its effects involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of adenoviruses by interfering with viral genome expression. This is achieved through its binding to viral proteins or nucleic acids, disrupting the normal replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(Benzoylamino)benzoyl]amino}benzoic acid
- 2-{[2-(Benzoylamino)benzoyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, 2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid stands out due to its specific structural features and the resulting biological activities.
Propriétés
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-14(18(23)24)19-17(22)13-10-6-7-11-15(13)20-16(21)12-8-4-3-5-9-12/h3-11,14H,2H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKTGJDHKFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B7762790.png)

![2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7762804.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7762811.png)



![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)

